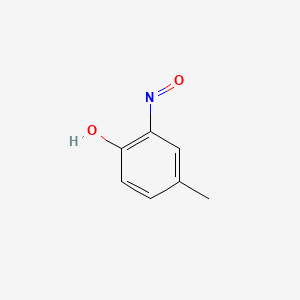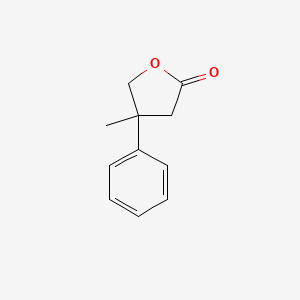
Phosphorane, triphenyl(3-phenyl-2-propenylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is an organophosphorus compound that belongs to the class of phosphoranes. These compounds are characterized by the presence of a phosphorus atom bonded to five substituents, forming a trigonal bipyramidal structure. Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is particularly notable for its role in the Wittig reaction, a widely used method in organic synthesis for the preparation of alkenes from aldehydes and ketones .
準備方法
Synthetic Routes and Reaction Conditions
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium . The general synthetic route involves the following steps:
Formation of Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base to yield the phosphorane.
Industrial Production Methods
Industrial production of phosphoranes typically involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . This reaction is highly valued in organic synthesis due to its ability to form carbon-carbon double bonds with high selectivity.
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, strong bases (e.g., butyllithium).
Major Products
The major products of the Wittig reaction involving phosphorane, triphenyl(3-phenyl-2-propenylidene)- are alkenes and triphenylphosphine oxide .
科学的研究の応用
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- has a wide range of applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of complex organic molecules, particularly in the formation of alkenes.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymer-supported phosphines and other advanced materials.
作用機序
The mechanism of action of phosphorane, triphenyl(3-phenyl-2-propenylidene)- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide . The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide .
類似化合物との比較
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- can be compared with other phosphoranes such as:
Methylenetriphenylphosphorane: Similar in structure but with a methylene group instead of the 3-phenyl-2-propenylidene group.
Ethylidenetriphenylphosphorane: Contains an ethylidene group, used in similar Wittig reactions but with different reactivity and selectivity profiles.
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is unique due to its specific substituent, which can influence the reactivity and selectivity of the Wittig reaction, making it suitable for the synthesis of specific alkenes .
特性
CAS番号 |
41429-69-0 |
|---|---|
分子式 |
C27H23P |
分子量 |
378.4 g/mol |
IUPAC名 |
cinnamylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C27H23P/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-23H |
InChIキー |
QXPUWZZNZFHMSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)






![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)


![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
